molecular formula C16H9NO3 B13771103 3-Methylanthra(1,2-c)isoxazole-6,11-dione CAS No. 58369-03-2

3-Methylanthra(1,2-c)isoxazole-6,11-dione

Cat. No.: B13771103
CAS No.: 58369-03-2
M. Wt: 263.25 g/mol
InChI Key: IGPNWOMDIBWEAT-UHFFFAOYSA-N
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Description

3-Methylanthra(1,2-c)isoxazole-6,11-dione is a chemical compound known for its unique structure and properties. It is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an isoxazole ring fused with an anthraquinone backbone, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylanthra(1,2-c)isoxazole-6,11-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of simple organic amines as organocatalysts in a green reaction medium like water. This method is known for its efficiency and environmental friendliness .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the process is economically viable and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methylanthra(1,2-c)isoxazole-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reductive ring-cleavage reactions can convert it into other useful compounds.

    Substitution: Various substitution reactions can modify its structure to yield new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine hydrate and simple organic amines are often used in reductive reactions.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed

Scientific Research Applications

3-Methylanthra(1,2-c)isoxazole-6,11-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylanthra(1,2-c)isoxazole-6,11-dione involves its interaction with specific molecular targets and pathways. For example, in reductive ring-cleavage reactions, the compound interacts with hydrazine hydrate and copper catalysts to form 1-amino-2-acetylanthraquinone. The reaction mechanism includes the cleavage of the isoxazole ring and subsequent formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound with a simpler structure.

    1-Amino-2-acetylanthraquinone: A derivative formed through reductive reactions.

    Hydroxyl-substituted anthraquinones: Formed through oxidation reactions.

Uniqueness

3-Methylanthra(1,2-c)isoxazole-6,11-dione is unique due to its fused isoxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

58369-03-2

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

3-methylnaphtho[2,3-g][2,1]benzoxazole-6,11-dione

InChI

InChI=1S/C16H9NO3/c1-8-9-6-7-12-13(14(9)17-20-8)16(19)11-5-3-2-4-10(11)15(12)18/h2-7H,1H3

InChI Key

IGPNWOMDIBWEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=NO1)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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